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Compound of Interest

Compound Name: Padsevonil

Cat. No.: B609823 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information and troubleshooting guidance regarding the clinical trial

failure of Padsevonil, an investigational antiepileptic drug. The content addresses specific

issues that may be encountered during experimental design and interpretation of results for

similar compounds.

Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale behind the development of Padsevonil for drug-resistant

epilepsy?

A1: Padsevonil was developed as a first-in-class antiepileptic drug (AED) with a novel dual

mechanism of action.[1] It was designed to interact with two therapeutic targets:

presynaptically, it binds with high affinity to the synaptic vesicle protein 2 (SV2), and

postsynaptically, it acts as a partial agonist at the benzodiazepine site of GABA-A receptors.[2]

[3] This dual action was intended to provide a synergistic antiseizure effect, potentially offering

a better therapeutic option for the approximately one-third of individuals with focal-onset

seizures who do not respond to currently available AEDs.[4]

Q2: Despite a promising mechanism of action, why did the Padsevonil clinical trials fail to meet

their primary endpoints?

A2: The Phase 2b (ARISE) and Phase 3 (DUET) clinical trials of Padsevonil did not achieve

statistical significance for their primary efficacy endpoints.[1][4] These endpoints were a
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reduction in seizure frequency over a 12-week period and the proportion of patients achieving a

75% or greater reduction in seizures.[4] While preclinical data and a Phase 2a proof-of-concept

study showed promising signals of efficacy, the larger pivotal trials failed to demonstrate a

significant difference between Padsevonil and placebo across any of the tested doses.[1][5]

The exact reasons for this translational failure are not definitively known but are a critical area

of investigation for researchers in the field.

Q3: What were the key findings from the Phase 2a proof-of-concept trial that initially supported

the development of Padsevonil?

A3: The Phase 2a trial (NCT02495844) suggested that Padsevonil had a favorable safety

profile and showed clinically meaningful efficacy in patients with highly treatment-resistant

epilepsy.[2][6] In this study, 30.8% of patients treated with Padsevonil experienced a 75% or

greater reduction in seizure frequency compared to 11.1% of patients on placebo.[2][6]

Furthermore, the median reduction in weekly seizure frequency was 53.7% with Padsevonil
versus 12.5% with placebo.[2][7]

Q4: Were there any notable safety or tolerability issues observed with Padsevonil in the

clinical trials?

A4: Padsevonil was generally well-tolerated in the clinical trials, and no new safety signals

were identified.[8] The most commonly reported treatment-emergent adverse events (TEAEs)

were consistent with its mechanism of action and included somnolence, dizziness, headache,

and fatigue.[2] In the Phase 2a study, TEAEs were reported by 85.7% of patients on

Padsevonil compared to 63.0% on placebo during the inpatient period.[2][6] Most TEAEs were

mild to moderate in intensity.[2]

Troubleshooting Guide
Issue: My novel dual-target antiepileptic compound shows robust preclinical efficacy but fails to

translate to a clinical setting. What are some potential reasons based on the Padsevonil
experience?

Possible Explanations & Experimental Considerations:

Translational Gap in Efficacy Models: Preclinical models, while valuable, may not fully

recapitulate the complexity of human drug-resistant epilepsy. The success of Padsevonil in
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rodent models did not predict its efficacy in a heterogeneous patient population.[1][3]

Recommendation: Diversify preclinical models to include those that represent different

seizure types and underlying pathologies. Consider using models with higher predictive

validity for drug-resistant epilepsy.

Patient Population Heterogeneity: The patient populations in the larger Phase 2b and 3 trials

may have had different underlying seizure etiologies or levels of treatment resistance

compared to the more selected population in the initial Phase 2a study.

Recommendation: Implement stringent patient selection criteria and stratification based on

biomarkers or clinical characteristics in early-phase trials to identify potential responder

populations.

Dose-Response Relationship: The dose-response relationship established in preclinical

studies and early clinical trials may not hold true in larger, more diverse patient populations.

In the Phase 2b and 3 trials of Padsevonil, no clear dose-response was observed for the

primary efficacy endpoints.[5][9]

Recommendation: Conduct thorough dose-ranging studies in the target patient population

to establish an optimal therapeutic window. Utilize pharmacokinetic and pharmacodynamic

modeling to inform dose selection.

Placebo Response: A higher-than-expected placebo response can mask the true effect of an

investigational drug. The magnitude of the placebo response in epilepsy trials can be

variable and influenced by factors such as trial design and patient expectations.

Recommendation: Employ trial designs that can help mitigate the placebo effect, such as

a placebo run-in period or the use of objective seizure detection methods.

Data Presentation
Table 1: Efficacy Results from the Phase 2a Padsevonil Clinical Trial
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Efficacy Endpoint
Padsevonil (400 mg
bid)

Placebo p-value

≥75% Responder

Rate
30.8% 11.1% 0.067

Median Reduction in

Weekly Seizure

Frequency

53.7% 12.5% 0.026 (unadjusted)

Data from the inpatient period of the Phase 2a proof-of-concept trial.[2][6][7]

Table 2: Efficacy Results from the Phase 2b (ARISE - EP0091) Padsevonil Clinical Trial

Padsevonil Dose
(bid)

Percentage
Reduction Over
Placebo in Seizure
Frequency

75% Responder
Rate

50% Responder
Rate

50 mg 17.2% 13.8% 33.8% (p=0.045)

100 mg 19.1% (p=0.128) 12.2% 31.7%

200 mg 19.2% (p=0.128) 11.1% 25.9%

400 mg 12.4% 16.0% 32.1%

Placebo - 6.2% 21.0%

Data from the 12-week maintenance period.[9][10]

Table 3: Efficacy Results from the Phase 3 (DUET - EP0092) Padsevonil Clinical Trial
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Padsevonil Dose
(bid)

Percentage
Reduction Over
Placebo in Seizure
Frequency

75% Responder
Rate

50% Responder
Rate

100 mg -5.6% 15.3% 35.6%

200 mg 6.5% 12.5% 33.9%

400 mg 6.3% 14.3% 42.9%

Placebo - 13.0% 27.8%

Data from the 12-week maintenance period.[5][9]

Experimental Protocols
Phase 2b (ARISE - EP0091) and Phase 3 (DUET - EP0092) Clinical Trial Design

These were multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[8]

[10]

Participants: Adults with drug-resistant focal epilepsy who were experiencing at least four

observable focal seizures per 28 days despite treatment with at least four prior antiseizure

medications.[10]

Randomization: Patients were randomized to receive either placebo or one of the specified

doses of Padsevonil twice daily (b.i.d.) as adjunctive therapy to their ongoing antiseizure

medications.[9]

Treatment Period: The trials consisted of a baseline period followed by a treatment period,

which included a titration phase and a 12-week maintenance phase.[5]

Primary Efficacy Outcomes:

The change in the log-transformed frequency of observable focal seizures from baseline

over the 12-week maintenance period.[8]
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The 75% responder rate, defined as the proportion of patients with a 75% or greater

reduction in observable focal seizure frequency from baseline over the 12-week

maintenance period.[8]

Primary Safety Outcomes: The incidence of treatment-emergent adverse events (TEAEs),

TEAEs leading to discontinuation, and serious TEAEs.[8]
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Caption: Dual mechanism of action of Padsevonil.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9712475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9712475/
https://www.benchchem.com/product/b609823?utm_src=pdf-body-img
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening

Baseline Period

Randomization

Treatment Period

Outcome Assessment

Result

Inclusion/Exclusion
Criteria Met

4-week Seizure
Frequency Recorded

Randomized to
Treatment Arm

Dose Titration

Padsevonil or Placebo

12-week
Maintenance

Primary Endpoint
Analysis

Secondary Endpoint
Analysis

Primary Endpoint
Not Met

Click to download full resolution via product page

Caption: Padsevonil Phase 2b/3 clinical trial workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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